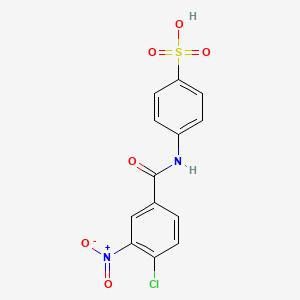
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a chloro, nitro, and sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid typically involves multiple steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The sulfonic acid group is introduced by treating the chloronitrobenzene with sulfur trioxide (SO3) in fuming sulfuric acid.
Amidation: Finally, the amide group is introduced by reacting the sulfonated compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Hydroxide ions, alkoxide ions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-Amino-3-chlorobenzamido)benzene-1-sulfonic acid.
Substitution: 4-(4-Hydroxy-3-nitrobenzamido)benzene-1-sulfonic acid.
Oxidation: Various sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Chloro-3-nitrobenzamide: Similar structure but lacks the sulfonic acid group.
4-(4-Chloro-3-nitrobenzamido)benzoic acid: Similar structure but lacks the sulfonic acid group.
Uniqueness
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90164-02-6 |
|---|---|
Molekularformel |
C13H9ClN2O6S |
Molekulargewicht |
356.74 g/mol |
IUPAC-Name |
4-[(4-chloro-3-nitrobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-6-1-8(7-12(11)16(18)19)13(17)15-9-2-4-10(5-3-9)23(20,21)22/h1-7H,(H,15,17)(H,20,21,22) |
InChI-Schlüssel |
CQMKWAGJTHKQBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


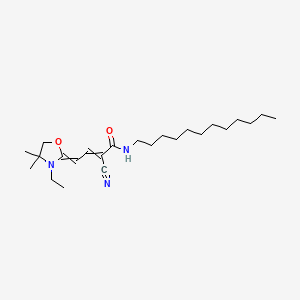
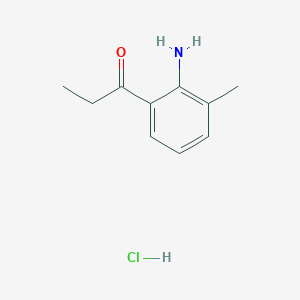
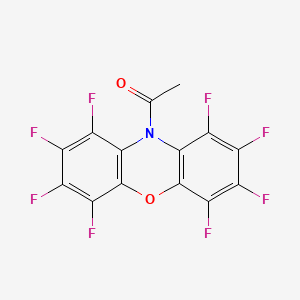
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
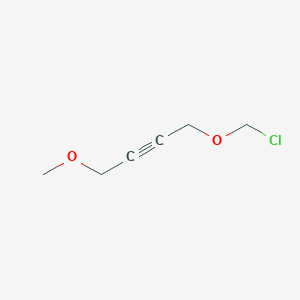


![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

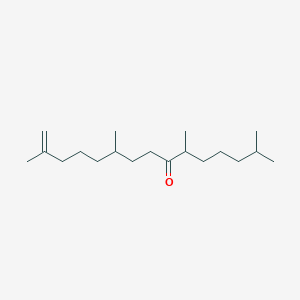
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
